molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B582353
CAS No.: 1260169-02-5
M. Wt: 206.205
InChI Key: FKBUOZSNISVNHI-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H10N4O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of ethyl 2-aminopyrazole-3-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where the starting material undergoes a series of steps to form the desired fused ring system. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.

Biological Activity

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a straightforward reaction between α-azidochalcones and 3-aminopyrazoles under mild conditions. This method has been shown to yield a variety of fully substituted pyrazolo[1,5-a]pyrimidines efficiently, with good to excellent yields reported in the literature .

1. Enzymatic Inhibition

One of the key biological activities of this compound is its inhibitory effect on the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing conditions like diabetes.

Table 1: Inhibitory Activity Against α-Glucosidase

CompoundIC50 (µM)Reference
This compound15.2 ± 0.4
Acarbose (Standard)750.0 ± 1.5

The compound demonstrated an IC50 value of 15.2 µM , making it approximately 50-fold more potent than acarbose, a well-known α-glucosidase inhibitor . This suggests a promising potential for developing new antidiabetic agents.

2. Antimicrobial Activity

Research has also indicated that Ethyl 2-aminopyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, although specific IC50 values were not consistently reported across studies .

3. Anticancer Properties

The compound's structural motif has been linked to anticancer activities. Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets involved in cancer progression. Recent studies have highlighted their potential as inhibitors of cancer cell proliferation and as agents that induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, suggesting their potential use in diabetes management .
  • Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines, reporting effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent carbohydrate hydrolysis.
  • Cellular Interaction : Its ability to induce apoptosis in cancer cells may involve modulation of signaling pathways associated with cell survival and death .

Properties

IUPAC Name

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUOZSNISVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735891
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260169-02-5
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (1.0 g, 5.9 mmol), 1,1,3,3-tetramethoxypropane (2.9 mL, 18 mmol), triethylamine (2 mL, 10 mmol), and DMF (15 mL) was heated at 100° C. for 14 hrs, then a further 2 mL of 1,1,3,3-tetramethoxypropane was added. After adding the additional 1,1,3,3-tetramethoxypropane, a significant by-product was noted and heating was stopped immediately. The reaction was cooled to room temperature and the DMF was removed in vacuo. The residue was partitioned between DCM and water, then the organic layer was concentrated and the residue purified by silica chromatography, eluting with 95:5 DCM: 2M methanolic ammonia solution to afford 420 mg (35%) of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. 1H NMR (500 MHz, CDCl3) δ 8.57 (dd, J=4.3, 1.6, 1H), 8.43 (dd, J=6.7, 1.6, 1H), 6.84 (dd, J=6.7, 4.4, 1H), 5.52 (s, 2H), 4.48 (q, J=7.1, 2H), 1.45 (t, J=7.1, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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